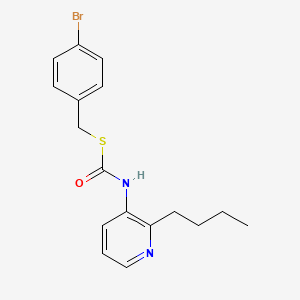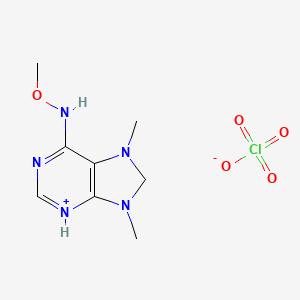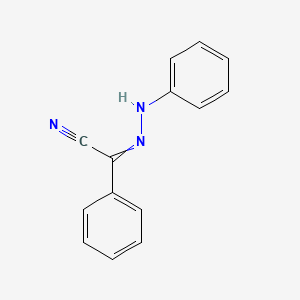
Phenyl(2-phenylhydrazinylidene)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(2-phenylhydrazinylidene)acetonitrile is an organic compound with a complex structure that includes both phenyl and hydrazinylidene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(2-phenylhydrazinylidene)acetonitrile typically involves the condensation of phenylhydrazine with an appropriate nitrile compound. The reaction is usually carried out in the presence of a catalyst under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl(2-phenylhydrazinylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group into primary amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of phenylhydrazones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Phenyl(2-phenylhydrazinylidene)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenyl(2-phenylhydrazinylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.
Comparaison Avec Des Composés Similaires
Phenyl(2-phenylhydrazinylidene)acetonitrile can be compared with other similar compounds such as:
Phenylhydrazine: Shares the hydrazine group but lacks the nitrile functionality.
Benzyl cyanide: Contains the nitrile group but lacks the hydrazinylidene moiety.
Phenylacetonitrile: Similar structure but without the hydrazinylidene group.
Uniqueness: The presence of both phenyl and hydrazinylidene groups in this compound imparts unique chemical properties, making it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
41783-79-3 |
|---|---|
Formule moléculaire |
C14H11N3 |
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
N-anilinobenzenecarboximidoyl cyanide |
InChI |
InChI=1S/C14H11N3/c15-11-14(12-7-3-1-4-8-12)17-16-13-9-5-2-6-10-13/h1-10,16H |
Clé InChI |
ILCWBHVGJXBWDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


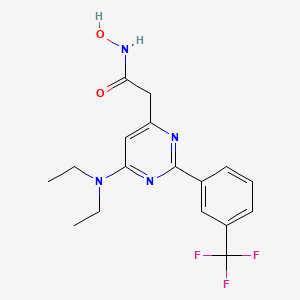
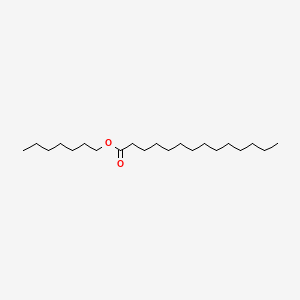
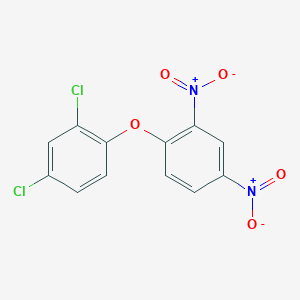
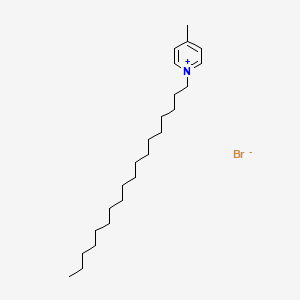
![Bicyclo[4.2.0]octa-1,5-diene](/img/structure/B14658508.png)
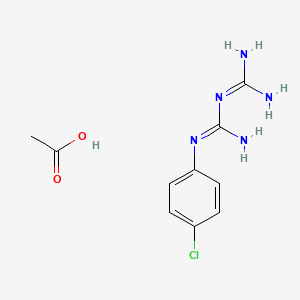



![2-[4-(Diethylamino)phenyl]-1-propylquinolin-1-ium iodide](/img/structure/B14658544.png)

